

# GSK1940029: A Technical Guide to a Potent Stearoyl-CoA Desaturase-1 Inhibitor

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Compound of Interest		
Compound Name:	GSK1940029	
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#### Introduction

GSK1940029 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. SCD-1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearic acid (18:0) and palmitic acid (16:0), respectively. The balance between SFAs and MUFAs is crucial for various cellular functions, including membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD-1 activity has been implicated in a range of pathologies, including metabolic diseases, dermatological conditions, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of GSK1940029, along with detailed experimental methodologies.

## **Chemical Structure and Physicochemical Properties**

**GSK1940029** is a 1,2,3-triazole derivative with the chemical formula C18H16Cl2N4O2 and a molecular weight of 391.25 g/mol .[1][2] Its systematic IUPAC name is 1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide. [3] The structural details and key physicochemical properties are summarized in the tables below.



Table 1: Chemical Identification of GSK1940029

Identifier	Value
IUPAC Name	1-[(3,4-dichlorophenyl)methyl]-N-[4- (hydroxymethyl)phenyl]-5-methyl-1H-1,2,3- triazole-4-carboxamide[3]
CAS Number	1150701-66-8[2][3]
Chemical Formula	C18H16Cl2N4O2[1][2]
Molecular Weight	391.25 g/mol [1][2]
SMILES String	CC1=C(C(NC2=CC=C(CO)C=C2)=O)N=NN1C C3=CC(CI)=C(CI)C=C3[3]

Table 2: Physicochemical Properties of GSK1940029

Property	Value
Physical State	Solid, light yellow to yellow powder[4][5]
Solubility	Soluble in DMSO (≥ 32 mg/mL or 81.79 mM)[4] [6]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year[5]

## Pharmacological Properties and Mechanism of Action

**GSK1940029** exerts its biological effects through the potent and selective inhibition of the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).[5] SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs.

Table 3: Pharmacological Profile of GSK1940029



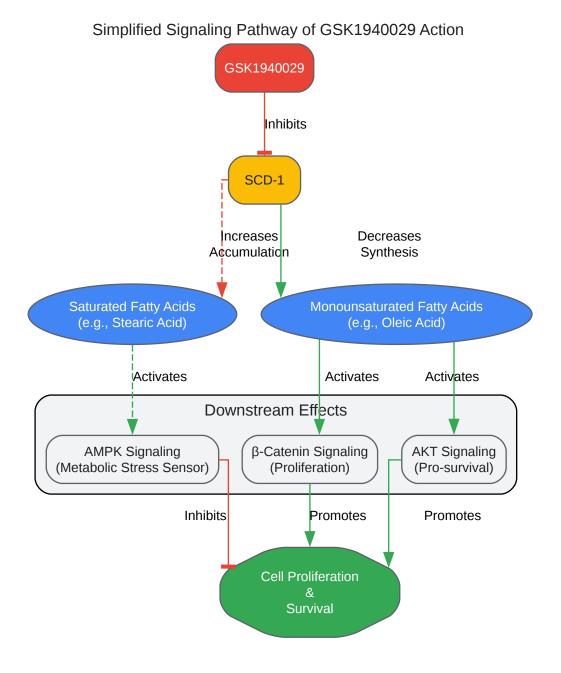
Parameter	Value
Target	Stearoyl-CoA Desaturase-1 (SCD-1)[1][5]
Mechanism of Action	Inhibition of SCD-1 enzymatic activity, leading to decreased levels of monounsaturated fatty acids and accumulation of saturated fatty acids.[7]
Therapeutic Potential	Acne, metabolic diseases (obesity, diabetes), and cancer.[5][7]

The inhibition of SCD-1 by **GSK1940029** leads to a shift in the cellular lipid profile, characterized by a decrease in MUFAs and an accumulation of SFAs. This alteration has profound effects on downstream cellular signaling pathways.

### Signaling Pathways Modulated by GSK1940029

The inhibition of SCD-1 by **GSK1940029** impacts several key signaling pathways involved in cell growth, proliferation, and survival.





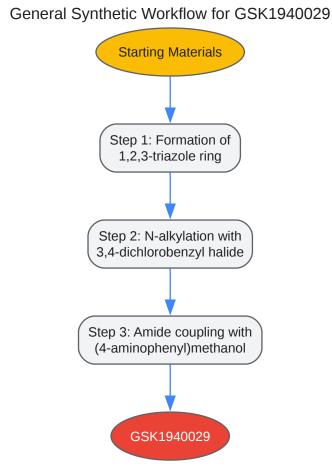
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Figure 1. Simplified signaling cascade initiated by GSK1940029-mediated SCD-1 inhibition.

## Experimental Protocols Synthesis of GSK1940029

The synthesis of **GSK1940029** is detailed in patent WO/2009060053 A1. A general synthetic scheme is outlined below:





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Figure 2. High-level workflow for the chemical synthesis of GSK1940029.

A detailed, step-by-step protocol is beyond the scope of this guide but can be found in the aforementioned patent literature.

### **In Vitro SCD-1 Inhibition Assay**

The following is a representative protocol for assessing the inhibitory activity of **GSK1940029** on SCD-1 in a cellular context.

Objective: To determine the IC50 of **GSK1940029** for SCD-1 activity in a relevant cell line (e.g., HepG2).

Materials:



- HepG2 cells
- GSK1940029
- [1-14C]-Stearoyl-CoA
- Cell culture medium and supplements
- Scintillation counter and fluid

#### Methodology:

- Cell Culture: Culture HepG2 cells to ~80% confluency in appropriate media.
- Compound Treatment: Pre-incubate cells with varying concentrations of GSK1940029 (or vehicle control) for a specified time (e.g., 1-2 hours).
- Substrate Addition: Add [1-14C]-Stearoyl-CoA to the culture medium and incubate for a further period (e.g., 4 hours) to allow for conversion to [1-14C]-Oleoyl-CoA.
- Lipid Extraction: Harvest the cells and extract total lipids using a suitable method (e.g., Folch method).
- Separation and Quantification: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Data Analysis: Quantify the amount of radiolabeled stearoyl-CoA and oleoyl-CoA using a scintillation counter. Calculate the percentage of SCD-1 inhibition for each concentration of GSK1940029 and determine the IC50 value by non-linear regression analysis.

### Pharmacokinetic Study Protocol (Topical Application)

The following is a summarized protocol based on the Phase 1 clinical trial of a topical **GSK1940029** gel for acne.

Objective: To assess the systemic exposure of **GSK1940029** after topical application.

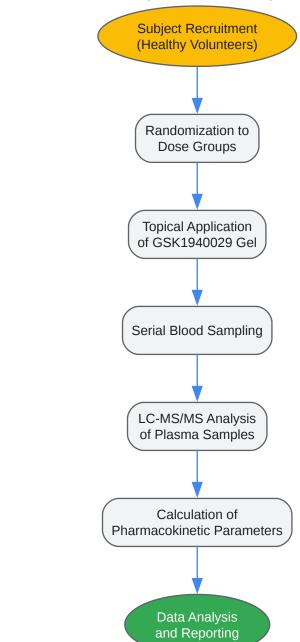
Study Design: A randomized, placebo-controlled, dose-escalation study in healthy volunteers.



#### Methodology:

- Dosing: Apply a defined amount of GSK1940029 gel (at varying concentrations, e.g., 0.1%, 0.3%, 1%) to a specified area of the skin.[5]
- Blood Sampling: Collect blood samples at predetermined time points post-application (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
- Plasma Analysis: Separate plasma and analyze the concentration of GSK1940029 using a validated bioanalytical method such as LC-MS/MS.
- Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[5]
- Data Analysis: Analyze the pharmacokinetic data to assess dose-proportionality and the effect of application conditions (e.g., occluded vs. unoccluded).[5]





Pharmacokinetic Study Workflow for Topical GSK1940029

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Figure 3. A generalized workflow for a clinical pharmacokinetic study of topical GSK1940029.

### Conclusion

**GSK1940029** is a valuable research tool for investigating the role of SCD-1 in health and disease. Its potent and selective inhibitory activity allows for the precise modulation of cellular



lipid metabolism and the study of its downstream consequences on various signaling pathways. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SCD-1. Further investigation into the clinical applications of **GSK1940029** and other SCD-1 inhibitors is warranted.

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